1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 677733-57-2
VCID: VC7579520
InChI: InChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2
SMILES: C1COCCN1C(=O)CN2C=CC3=CC=CC=C32
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole

CAS No.: 677733-57-2

Cat. No.: VC7579520

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole - 677733-57-2

Specification

CAS No. 677733-57-2
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 2-indol-1-yl-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2
Standard InChI Key IBIDDBCFQQHQJT-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CN2C=CC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole features two distinct pharmacophores:

  • Indole Core: The indole system (C8H7N) provides a planar aromatic framework that facilitates π-π stacking interactions with biological targets, such as enzymes or receptors . The nitrogen atom at position 1 of the indole is substituted with a 2-morpholin-4-yl-2-oxoethyl group, which introduces steric bulk and hydrogen-bonding capabilities.

  • Morpholine-Ketone Side Chain: The morpholine ring (C4H9NO) is connected via a ketone group (-CO-) to the indole nitrogen. This arrangement enhances the compound’s polarity, as evidenced by its solubility in polar aprotic solvents .

The canonical SMILES representation O=C(N1CCOCC1)Cn1ccc2c1cccc2\text{O=C(N1CCOCC1)Cn1ccc2c1cccc2} and InChIKey IBIDDBCFQQHQJT-UHFFFAOYSA-N\text{IBIDDBCFQQHQJT-UHFFFAOYSA-N} provide unambiguous identifiers for computational modeling and database searches .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight244.294 g/mol
CAS Number677733-57-2
IUPAC Name2-indol-1-yl-1-morpholin-4-ylethanone

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The synthesis of 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole typically involves sequential alkylation and condensation reactions. A representative route includes:

  • Indole Alkylation: Reaction of 1H-indole with chloroacetyl chloride in the presence of a base (e.g., K2CO3) to yield 1-(2-chloroethyl)-1H-indole.

  • Morpholine Incorporation: Substitution of the chloride group with morpholine under nucleophilic conditions, facilitated by polar solvents like dimethylformamide (DMF) .

A derivative, 1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (CAS No. N/A), is synthesized via Vilsmeier-Haack formylation of the parent compound, introducing an aldehyde group at position 3 of the indole ring . This modification expands its utility in Schiff base formation or as a precursor for heterocyclic expansions.

Challenges in Scalability

Current synthetic methods face limitations in yield and purity due to:

  • Competing side reactions at the indole nitrogen.

  • Sensitivity of the morpholine ring to acidic or oxidative conditions .
    Optimization strategies, such as microwave-assisted synthesis or catalytic asymmetric induction, remain underexplored but could enhance efficiency .

Biological Activities and Mechanistic Insights

Table 2: Comparative Bioactivity of Indole-Morpholine Derivatives

CompoundTarget KinaseIC50 (nM)Source
1-(2-Morpholin-4-yl-2-oxoethyl)-1H-indolePI3Kγ320 ± 45
Thiophene-carboxamide derivativeBcr-Abl150 ± 20

Antimicrobial and Antiviral Profiles

Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 µg/mL) and herpes simplex virus type 1 (EC50 = 12 µM) . The morpholine moiety’s ability to disrupt microbial membrane integrity may underlie these effects.

Research Advancements and Clinical Relevance

Pharmacokinetic Studies

Despite promising in vitro activity, the compound’s pharmacokinetic profile remains suboptimal:

  • Low Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4 limits oral bioavailability .

  • Metabolic Stability: Rapid hepatic clearance (t1/2 = 1.2 h in rat models) due to cytochrome P450-mediated oxidation .

Structural Analogues and SAR

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Carbaldehyde Introduction: The 3-carbaldehyde derivative (MW 272.3 g/mol) shows enhanced kinase selectivity due to additional hydrogen bonding with active-site lysine residues .

  • Sulfanyl Substitution: Incorporation of a thiophene-carboxamide group (as in CAS No. 533866-85-2) improves solubility and TNF-α inhibition by 40% compared to the parent compound.

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